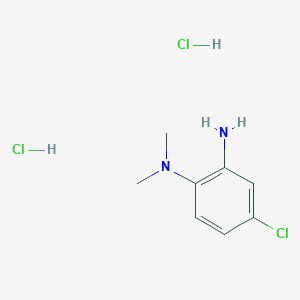

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride

Description

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro group, and a dimethylamine group attached to a phenyl ring. This compound is often used in chemical synthesis and research studies due to its unique chemical properties.

Properties

IUPAC Name |

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFCCBCPOMBAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride typically involves the reaction of 2-amino-4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as crystallization and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitro compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The amino group can be involved in nucleophilic substitution reactions, replacing halogen atoms with other functional groups.

- Coupling Reactions: It can be utilized in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.

Pharmacological Research

The compound's biological activity makes it a subject of interest in pharmacological studies:

- Protein Kinase Inhibition: Research indicates that it may act as an inhibitor of protein kinase B (Akt), which plays a crucial role in cancer cell survival and proliferation .

- Therapeutic Applications: Its derivatives have been explored for potential uses in treating various conditions, including cancer and neurological disorders .

Environmental Science

Studies have shown that this compound exhibits inhibitory effects on algal species, suggesting potential applications in managing algal blooms and water quality .

Case Study 1: Cancer Therapy

A study investigated the compound's efficacy as a protein kinase B inhibitor. The results demonstrated significant inhibition of cancer cell proliferation in vitro, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Algal Inhibition

Research focused on the environmental impact of this compound showed its effectiveness in controlling harmful algal blooms. The compound's ability to inhibit specific algal species was documented, highlighting its utility in environmental management .

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride: Similar structure with ethyl groups instead of methyl groups.

N-(2-amino-4-chlorophenyl)anthranilic acid: Contains an anthranilic acid moiety instead of dimethylamine.

Uniqueness

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamine group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Biological Activity

(2-Amino-4-chlorophenyl)dimethylamine dihydrochloride is a synthetic compound with a notable structure that incorporates an amino group, a chloro group, and a dimethylamine moiety attached to a phenyl ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

The compound is characterized by its molecular formula and has a CAS number of 1177351-07-3. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it has been shown to interact with lysosomal phospholipase A2 (LPLA2), which is crucial for lipid metabolism . Inhibition of LPLA2 can lead to pathological conditions like phospholipidosis, indicating the compound's potential implications in drug-induced toxicity.

Enzymatic Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have demonstrated that compounds with similar structures can inhibit cholinesterase activity, which is relevant for neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in treating such conditions.

Cytotoxicity and Anticancer Activity

Recent investigations have explored the cytotoxic effects of related compounds on various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the dimethylamine group can enhance biological potency against cancer cells . For instance, derivatives of dimethylamine have shown significant activity against human breast adenocarcinoma and melanoma cell lines, indicating that this compound may possess similar anticancer properties .

Case Studies

- Inhibition of LPLA2 : A study assessed the inhibition of LPLA2 by various small molecules, including those structurally related to this compound. The results indicated that certain compounds could inhibit LPLA2 effectively, correlating with their structural properties and suggesting a mechanism for drug-induced phospholipidosis .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of dimethylamine derivatives against oxidative stress in neuronal cells. Compounds similar to this compound demonstrated protective effects against H2O2-induced cell death in PC12 cells, highlighting their potential as multifunctional agents for neuroprotection .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride | Similar structure with ethyl groups | Potentially similar enzyme inhibition |

| N-(2-amino-4-chlorophenyl)anthranilic acid | Contains anthranilic acid moiety | Potential anti-inflammatory properties |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (2-Amino-4-chlorophenyl)dimethylamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of 2-amino-4-chlorophenyl precursors with dimethylamine under acidic conditions. Optimization requires monitoring reaction temperature (40–60°C), stoichiometric ratios of dimethylamine hydrochloride (1.2–1.5 equivalents), and pH control (pH 4–6) to minimize side products like over-alkylated derivatives. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity (>95%) . Analytical validation using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) ensures product consistency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For -NMR (DO, 400 MHz), expect signals at δ 2.8–3.1 ppm (N(CH)) and δ 6.8–7.2 ppm (aromatic protons). Mass spectrometry (ESI+) should show a molecular ion peak at m/z 215.1 [M–2HCl+H]. X-ray crystallography (using SHELX programs for refinement ) can resolve crystalline structure ambiguities, particularly for verifying dihydrochloride salt formation .

Advanced Research Questions

Q. What strategies are recommended to address contradictions in solubility and stability data for this compound under varying experimental conditions?

- Methodological Answer : Contradictions often arise from pH-dependent solubility and hygroscopicity. Perform stability studies at 25°C (60% humidity) and 4°C (dry) using thermogravimetric analysis (TGA) to assess water absorption. Solubility profiles in phosphate-buffered saline (pH 7.4) vs. acidic buffers (pH 2.0) should be compared via UV-Vis spectroscopy (λ = 270 nm). If discrepancies persist, use differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as neurotransmitter receptors or enzymes?

- Methodological Answer : Employ radioligand binding assays (e.g., -labeled ligands for serotonin/dopamine receptors) to measure affinity (K). For enzyme inhibition studies (e.g., monoamine oxidases), use fluorometric assays with Amplex® Red to quantify HO production. Dose-response curves (1 nM–100 μM) and molecular docking simulations (AutoDock Vina) can correlate structural features (e.g., chloro-substituent) with activity . Always include positive controls (e.g., clorgyline for MAO-A) .

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal quality due to hygroscopicity and chloride disorder. Grow crystals under anhydrous conditions (acetonitrile/ether diffusion) and collect data at 100 K to minimize moisture. Use SHELXL for refinement, applying restraints to chloride positions and anisotropic displacement parameters. R-factor convergence below 5% and a Flack parameter near 0 confirm enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.